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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724 Get Quote

A comprehensive guide to the physicochemical properties, synthesis, spectroscopic signatures,

and biological activities of 3-Quinolinecarbonitrile and 4-Quinolinecarbonitrile, offering

valuable insights for researchers and drug development professionals.

This guide provides a detailed comparative study of two isomeric quinolinecarbonitrile

compounds: 3-Quinolinecarbonitrile and 4-Quinolinecarbonitrile. As structural isomers, they

share the same molecular formula and weight but differ in the position of the cyano group on

the quinoline ring. This seemingly minor structural variance leads to distinct physicochemical

properties, reactivity, and biological activities, making a direct comparison essential for their

application in chemical synthesis and drug discovery.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Quinolinecarbonitrile and 4-

Quinolinecarbonitrile is presented in Table 1. These properties are crucial for understanding the

compounds' behavior in various experimental settings, including solubility, reactivity, and

formulation.
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Property 3-Quinolinecarbonitrile 4-Quinolinecarbonitrile

Molecular Formula C₁₀H₆N₂ C₁₀H₆N₂

Molecular Weight 154.17 g/mol [1] 154.17 g/mol [2]

CAS Number 34846-64-5[1] 2973-27-5[2]

Melting Point 108-110 °C 103-104 °C

Boiling Point Not readily available 243.2 °C at 760 mmHg

Appearance Powder
White to off-white

microcrystalline solid

Density Not readily available 1.21 g/cm³

Spectroscopic Analysis
The structural differences between the two isomers are clearly delineated in their spectroscopic

data. Below is a comparative summary of their expected and reported spectral characteristics.

1H NMR Spectroscopy
The proton NMR spectra of both isomers are expected to show signals in the aromatic region,

typically between 7.0 and 9.0 ppm. The substitution pattern significantly influences the

chemical shifts and coupling constants of the protons on the quinoline ring. For 3-

cyanoquinoline, characteristic signals include multiplets for the protons of the four methylene

groups in the range of δ 1.56–1.69, 1.72–1.80, 2.09–2.65, and 2.80–2.86 ppm, and a singlet for

the SCH2 protons at δ 4.39–4.42 ppm.[3]

13C NMR Spectroscopy
In the 13C NMR spectra, the carbon of the cyano group (-C≡N) typically appears in the range

of 115-120 ppm. The positions of the other carbon signals in the quinoline ring system will differ

based on the location of the cyano substituent. For derivatives of 3-cyanoquinoline,

characteristic signals include those for the four methylene carbons at δ 21.5–21.6, 21.5–21.8,

25.6–26.5, and 32.8–33.1 ppm, SCH2 (δ 33.5–33.7 ppm), quinoline C-3 (δ 101.2–104.5 ppm),

C≡N carbon (δ 114.5–115.5 ppm), quinoline C-4a (δ 126.3–128.0 ppm), and the carbonyl

group signals (δ 166.0–166.1 ppm).[3]
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Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of both compounds is the characteristic stretching

vibration of the nitrile (C≡N) group, which is typically observed as a sharp, intense band in the

region of 2220-2230 cm⁻¹. The IR spectra of 3-cyanoquinoline derivatives show an intense

absorption band for the conjugated cyano group at ν = 2218–2222 cm⁻¹.[3]

Mass Spectrometry
Mass spectrometry provides the molecular weight of the compounds, which is identical for both

isomers. The fragmentation patterns, however, can differ and provide clues to the substitution

pattern on the quinoline ring. Both electron ionization (EI) MS and positive electrospray (ESI+)

MS spectra can afford the molecular ions (M.+ and M+H+, respectively).[1]

Synthesis Protocols
The synthesis of quinolinecarbonitriles can be achieved through various methods. Below are

representative protocols for the synthesis of each isomer.

Synthesis of 3-Quinolinecarbonitrile Derivatives
A facile one-pot, three-component protocol for the synthesis of new quinoline-3-carbonitrile

derivatives has been reported.[4] This method utilizes equimolar amounts of heterocyclic

aldehydes, anilines, and 2-cyanoacetohydrazide. The reaction commences with the sequential

addition of 2-cyanoacetohydrazide and a heterocyclic aldehyde to a round bottom flask

containing a catalytic amount of Bleaching Earth Clay (BEC) in PEG-400 as a green solvent.

After completion of the initial reaction, the aniline is added to the same pot, and the reaction

mixture is stirred at 80°C to form the final product.[4]

Synthesis of 4-Quinolinecarbonitrile Derivatives
The synthesis of 4-aminoquinoline derivatives, which can be precursors to 4-

quinolinecarbonitrile, can be achieved through microwave-assisted methods.[5] Reactions are

typically carried out on a small scale and then scaled up using a sealed tube. Heating the

reactions to 90–150 °C for 90–120 minutes can yield products in up to 95% yield.[5]

Biological Activities and Signaling Pathways
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Quinoline derivatives are known to possess a wide range of biological activities. The difference

in the cyano group position in 3- and 4-quinolinecarbonitrile can lead to differential interactions

with biological targets.

3-Quinolinecarbonitrile: EGFR Inhibition and
Antibacterial Activity
Derivatives of 3-quinolinecarbonitrile have been investigated as potential inhibitors of the

Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. They have also

shown promise as antibacterial agents, with some derivatives demonstrating interaction with

DNA gyrase, a crucial bacterial enzyme.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival,

and differentiation. Inhibition of this pathway is a key strategy in cancer treatment.
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Caption: EGFR Signaling Pathway and Inhibition.

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, an

essential process for DNA replication and transcription. Inhibition of this enzyme leads to

bacterial cell death.
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Caption: DNA Gyrase Inhibition Mechanism.

4-Quinolinecarbonitrile: Potential Biological Activities
While less extensively studied for specific targets, 4-quinolinecarbonitrile derivatives have been

identified in studies screening for compounds with biological activity. Further research is

needed to elucidate their specific mechanisms of action and potential therapeutic targets.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are

outlines for key assays used to evaluate the biological activity of these compounds.

EGFR Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the kinase activity of the EGFR

protein.
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Materials:

Recombinant human EGFR kinase domain

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Biotinylated peptide substrate

ATP

Test compounds (3- and 4-Quinolinecarbonitrile) dissolved in DMSO

Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody,

and streptavidin-allophycocyanin)

384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

Add the test compound dilutions to the wells of a 384-well plate.

Add the EGFR enzyme solution to each well and incubate.

Initiate the kinase reaction by adding the substrate/ATP solution.

Incubate the reaction at room temperature.

Stop the reaction by adding the stop/detection solution.

Read the plate on a TR-FRET compatible plate reader.

Calculate the IC₅₀ value by plotting the normalized activity versus the logarithm of the

compound concentration.

DNA Gyrase Supercoiling Inhibition Assay
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This assay determines a compound's ability to inhibit the supercoiling activity of DNA gyrase.

Materials:

E. coli DNA gyrase

Relaxed pBR322 DNA

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM

spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

Test compounds dissolved in a suitable solvent

Agarose gel electrophoresis equipment

Procedure:

Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and various

concentrations of the test compound.

Initiate the reaction by adding E. coli gyrase.

Incubate the reactions at 37°C.

Stop the reactions and deproteinize the samples.

Analyze the DNA topology by agarose gel electrophoresis.

The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is

determined.

Antibacterial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against

various bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Culture medium (e.g., Mueller-Hinton Broth)

Test compounds dissolved in DMSO

96-well microtiter plates

Procedure:

Prepare serial two-fold dilutions of the test compounds in the culture medium in the wells of a

96-well plate.

Inoculate each well with a standardized bacterial suspension.

Incubate the plates at 37°C for 16-20 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the viability of mammalian

cells.

Materials:

Mammalian cell line (e.g., HeLa, HEK293)

Cell culture medium

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO)

96-well plates

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compounds for a specified period (e.g.,

24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the cell viability as a percentage of the control (untreated cells) and determine the

IC₅₀ value.

Experimental Workflow
A general workflow for the comparative analysis of 3- and 4-quinolinecarbonitrile is depicted

below.
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Caption: General Experimental Workflow.

Conclusion
This comparative guide highlights the key differences and similarities between 3-
Quinolinecarbonitrile and 4-Quinolinecarbonitrile. While they are structurally very similar, the

position of the cyano group significantly impacts their physicochemical properties and biological

activities. 3-Quinolinecarbonitrile derivatives have shown promise as EGFR and DNA gyrase

inhibitors, while the therapeutic potential of the 4-isomer remains an area for further

exploration. The provided experimental protocols and workflows offer a solid foundation for

researchers to conduct their own comparative studies and unlock the full potential of these

versatile chemical scaffolds in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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